2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one
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Overview
Description
2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is a complex organic compound featuring a piperidine ring, a pyrimidine ring, and a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one typically involves multi-step organic reactions. The process often starts with the preparation of the piperidine and pyrimidine intermediates, followed by their coupling with a pyridazine derivative. Common reagents used in these reactions include bases like sodium hydride, solvents such as dimethylformamide, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action of 2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. These interactions may involve binding to active sites or altering the conformation of the target molecules, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain a piperidine ring.
Pyrimidine Derivatives: Compounds like aminopyrimidine and cytosine, which feature a pyrimidine ring.
Pyridazine Derivatives: Compounds like phthalazine and benzopyridazine, which include a pyridazine ring.
Uniqueness
2-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one is unique due to its combination of three different heterocyclic rings, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O/c1-15-13-19(22-14-21-15)24-11-9-17(10-12-24)25-20(26)8-7-18(23-25)16-5-3-2-4-6-16/h2-8,13-14,17H,9-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTQZLPTTNPGRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCC(CC2)N3C(=O)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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